Pyridine-2-carbaldehyde-2-pyridylhydrazone
Overview
Description
Pyridine-2-carbaldehyde-2-pyridylhydrazone is a chemical compound with the molecular formula C11H10N4. It is derived from picolinaldehyde and 2-pyridylhydrazine. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picolinaldehyde, 2-pyridylhydrazone typically involves the reaction of picolinaldehyde with 2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
the preparation of its precursor, picolinaldehyde, involves the oxidation of 2-methylpyridine using various oxidizing agents such as sodium hypochlorite or potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carbaldehyde-2-pyridylhydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
Scientific Research Applications
Pyridine-2-carbaldehyde-2-pyridylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has been studied for its potential antileishmanial and antimycobacterial activities
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of picolinaldehyde, 2-pyridylhydrazone involves the formation of reactive oxygen species (ROS) and disruption of mitochondrial function in parasites. This leads to the accumulation of ROS and subsequent cell death . The compound targets the mitochondrial pathways, making it effective against certain parasites .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: The parent compound, known for its use in organic synthesis and coordination chemistry.
Nicotinaldehyde: Similar to picolinaldehyde but with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde: Similar to picolinaldehyde but with the aldehyde group at the 4-position of the pyridine ring.
Uniqueness
Pyridine-2-carbaldehyde-2-pyridylhydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar aldehydes . This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-3-7-12-10(5-1)9-14-15-11-6-2-4-8-13-11/h1-9H,(H,13,15)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLWVBNCQERCD-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-33-0 | |
Record name | Picolinaldehyde, 2-pyridylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-carbaldehyde-2-pyridylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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